molecular formula C13H17N5O3 B236280 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide

3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B236280
M. Wt: 291.31 g/mol
InChI Key: DNKAQLDHAFPZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to exert several biochemical and physiological effects in animal models. It has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, its low solubility in water and other solvents can limit its use in certain experimental conditions. Furthermore, its potential toxicity and side effects need to be further investigated before its clinical use.

Future Directions

There are several potential future directions for the research on 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the investigation of its potential as a treatment for other neurological disorders, such as epilepsy and depression. Furthermore, its potential as a neuroprotective agent in traumatic brain injury and stroke needs to be explored further. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3,4-dimethoxybenzaldehyde and 2-propyl-1H-tetrazole-5-carboxylic acid in the presence of a suitable reagent, such as triethylamine or N,N-dimethylformamide. The reaction proceeds through a condensation reaction, and the resulting product is purified through recrystallization or column chromatography.

Scientific Research Applications

3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Furthermore, it has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C13H17N5O3/c1-4-7-18-16-13(15-17-18)14-12(19)9-5-6-10(20-2)11(8-9)21-3/h5-6,8H,4,7H2,1-3H3,(H,14,16,19)

InChI Key

DNKAQLDHAFPZTF-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.